molecular formula C11H13BrO3 B14134048 Methyl 3-(2-bromo-5-methoxyphenyl)propanoate

Methyl 3-(2-bromo-5-methoxyphenyl)propanoate

Cat. No.: B14134048
M. Wt: 273.12 g/mol
InChI Key: CHEABNUODBUZQS-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-5-methoxyphenyl)propanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-methoxyphenyl)propanoate typically involves the esterification of 3-(2-bromo-5-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: 3-(2-amino-5-methoxyphenyl)propanoate.

    Reduction: 3-(2-bromo-5-methoxyphenyl)propanol.

    Oxidation: 3-(2-bromo-5-hydroxyphenyl)propanoate.

Scientific Research Applications

Methyl 3-(2-bromo-5-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-bromo-5-methoxyphenyl)propanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups play a crucial role in determining the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-bromophenyl)propanoate
  • Methyl 2-(3-bromophenyl)propanoate
  • Methyl 3-(2-fluorophenyl)propanoate

Uniqueness

Methyl 3-(2-bromo-5-methoxyphenyl)propanoate is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds lacking either the bromine or methoxy group.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-(2-bromo-5-methoxyphenyl)propanoate

InChI

InChI=1S/C11H13BrO3/c1-14-9-4-5-10(12)8(7-9)3-6-11(13)15-2/h4-5,7H,3,6H2,1-2H3

InChI Key

CHEABNUODBUZQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC(=O)OC

Origin of Product

United States

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